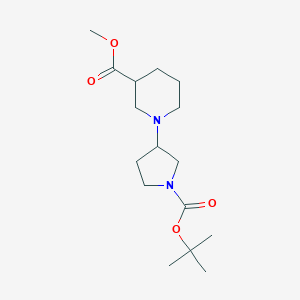

Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1824267-04-0 and Linear Formula: C16H28N2O4 . The compound appears as a yellow to brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 1-[1-(tert-butoxycarbonyl)-3-pyrrolidinyl]-3-piperidinecarboxylate” and its InChI Code is "1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3" . The molecular weight of the compound is 312.41 .Physical and Chemical Properties Analysis

The compound is a yellow to brown sticky oil to semi-solid . It is stored at a temperature of 2-8°C .科学的研究の応用

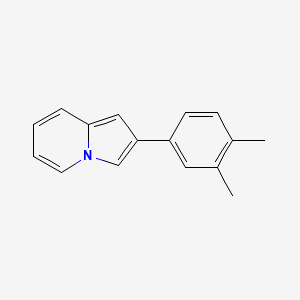

Synthesis of Marine Alkaloid Analogs

Researchers have synthesized derivatives of Methyl 1-(1-(tert-butoxycarbonyl) pyrrolidin-3-yl)piperidine-3-carboxylate, which are analogs of the bis-indole alkaloid topsentin. This research has significance in exploring anticancer properties, as some derivatives showed moderate activity against specific human tumor cell lines, such as lung cancer and CNS sub-panels (Carbone et al., 2013).

Development of Folic Acid Analogs

A study synthesized compounds related to this compound, aiming to create analogs of folic acid. These compounds were evaluated for their ability to interact with key enzymes in folate-mediated metabolism and their potential in inhibiting the growth of cultured tumor cells (Rosowsky et al., 1994).

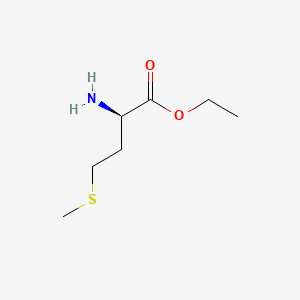

Asymmetric Synthesis Applications

In pharmaceutical research, the asymmetric synthesis of derivatives of this compound has been explored. One study focused on creating a key intermediate for the synthesis of a potent protein kinase inhibitor, demonstrating potential industrial applications due to the mild conditions and high yields achieved (Hao et al., 2011).

Radiopharmaceutical Development

Research into mixed ligand complexes involving this compound derivatives has been conducted for potential use in radiopharmaceuticals. This includes the development of compounds that can be labeled with bioactive molecules containing monodentate or bidentate donor sites (Mundwiler et al., 2004).

Pharmaceutical Analysis

In the realm of pharmaceutical analysis, methods have been developed for the determination of novel compounds related to this compound in biological samples. This includes the development of sensitive assays for potential antipsychotic agents (Chavez-Eng et al., 1997).

Catalysis in Organic Synthesis

The compound and its derivatives have been utilized in various catalytic processes in organic synthesis. For instance, one study explored a palladium catalyst based on a derivative for the alkoxycarbonylation of alkenes, demonstrating its potential to improve the range of feedstocks in industrial processes (Dong et al., 2017).

Biocatalytic Cascade Reactions

In the field of biocatalysis, this compound derivatives have been used in one-pot cascade reactions to synthesize chiral mono- and disubstituted piperidines and pyrrolidines. This approach highlights the use of biocatalysts like carboxylic acid reductase, ω-transaminase, and imine reductase for synthesizing enantiomerically pure chiral compounds (France et al., 2016).

Safety and Hazards

特性

IUPAC Name |

methyl 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-9-7-13(11-18)17-8-5-6-12(10-17)14(19)21-4/h12-13H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWFJOPCIMCWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCCC(C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2709326.png)

![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2709327.png)

![N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2709336.png)

![5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone](/img/structure/B2709341.png)

![2-[5-(thiophene-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2709342.png)

![1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2709343.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2709344.png)

![N-(3-bromophenyl)-4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonamide](/img/structure/B2709346.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2709347.png)